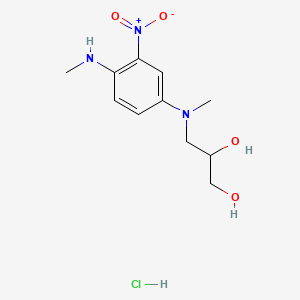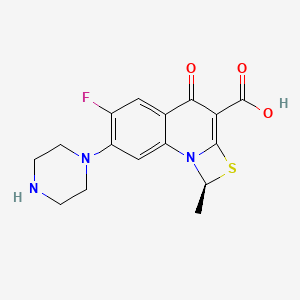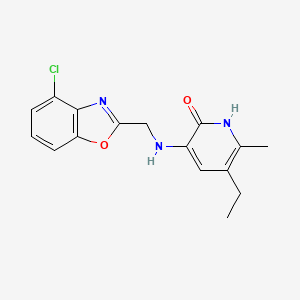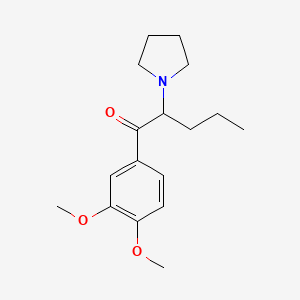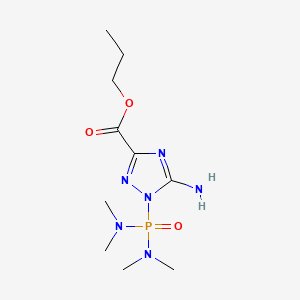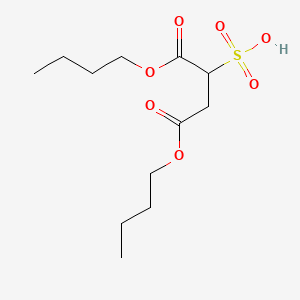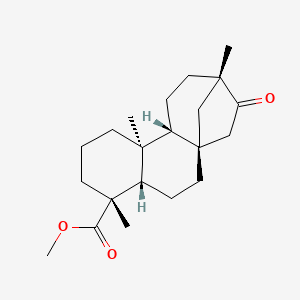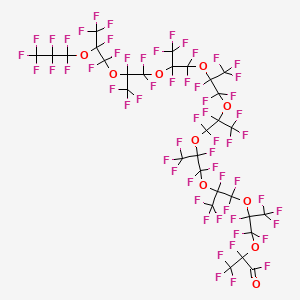
3,6,9,12,15,18,21,24,27-Nonaoxatriacontanoyl fluoride, 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,25,25,26,28,28,29,29,30,30,30-dotriacontafluoro-2,5,8,11,14,17,20,23,26-nonakis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15,18,21,24,27-Nonaoxatriacontanoyl fluoride, 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,25,25,26,28,28,29,29,30,30,30-dotriacontafluoro-2,5,8,11,14,17,20,23,26-nonakis(trifluoromethyl)- is a highly complex organic compound characterized by its extensive fluorination and multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of ether linkages and the introduction of fluorine atoms. Common synthetic routes may include:
Etherification: Formation of ether bonds through reactions between alcohols and alkyl halides.
Fluorination: Introduction of fluorine atoms using reagents like elemental fluorine (F2) or fluorinating agents such as sulfur tetrafluoride (SF4).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ether linkages.
Reduction: Reduction reactions could target the fluorinated segments, potentially leading to defluorination.
Substitution: Nucleophilic substitution reactions may occur, especially at the fluorinated carbon atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carbonyl-containing compounds, while reduction could lead to partially defluorinated derivatives.
Scientific Research Applications
This compound’s unique structure makes it valuable in several research areas:
Chemistry: Used as a model compound to study the effects of extensive fluorination on chemical reactivity and stability.
Medicine: Investigated for its potential use in imaging agents for diagnostic purposes.
Industry: Utilized in the development of advanced materials with high thermal and chemical resistance.
Mechanism of Action
The compound’s effects are primarily due to its extensive fluorination and ether linkages. These features influence its interaction with molecular targets and pathways, such as:
Membrane Interaction: The fluorinated segments may interact with lipid bilayers, affecting membrane fluidity and permeability.
Enzyme Inhibition: Potential to inhibit enzymes by binding to active sites or altering enzyme structure.
Comparison with Similar Compounds
Similar Compounds
Perfluorooctanoic acid (PFOA): Known for its extensive fluorination and environmental persistence.
Polytetrafluoroethylene (PTFE): A polymer with high fluorine content, used in non-stick coatings.
Uniqueness
The compound’s combination of multiple ether linkages and extensive fluorination sets it apart from other fluorinated compounds. This unique structure imparts distinct chemical and physical properties, making it a subject of interest for further research and application development.
Properties
CAS No. |
65150-88-1 |
|---|---|
Molecular Formula |
C30F60O10 |
Molecular Weight |
1660.2 g/mol |
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propanoyl fluoride |
InChI |
InChI=1S/C30F60O10/c31-1(91)2(32,12(43,44)45)92-23(75,76)4(35,14(49,50)51)94-25(79,80)6(37,16(55,56)57)96-27(83,84)8(39,18(61,62)63)98-29(87,88)10(41,20(67,68)69)100-30(89,90)11(42,21(70,71)72)99-28(85,86)9(40,19(64,65)66)97-26(81,82)7(38,17(58,59)60)95-24(77,78)5(36,15(52,53)54)93-22(73,74)3(33,34)13(46,47)48 |
InChI Key |
JAKFVMIZGKDDLJ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


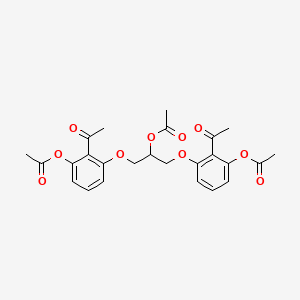
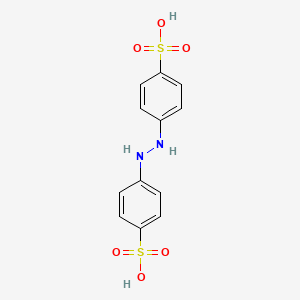
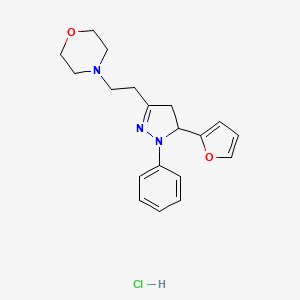
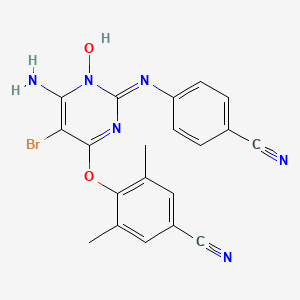
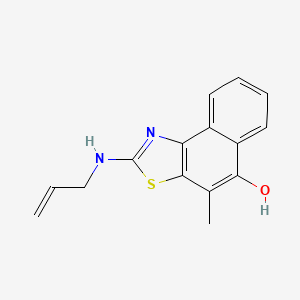
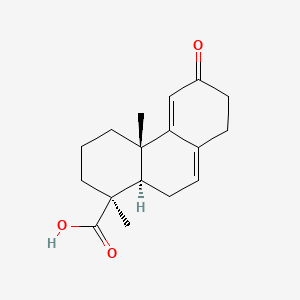
![2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid](/img/structure/B12786262.png)
